Cas no 2229607-24-1 (3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid)

3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid
- EN300-1807162
- 2229607-24-1
-
- インチ: 1S/C11H13NO3/c1-7-2-3-9(12-6-7)11(10(14)15)4-8(13)5-11/h2-3,6,8,13H,4-5H2,1H3,(H,14,15)
- InChIKey: APVMBCYHCKMTCN-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C(=O)O)(C2C=CC(C)=CN=2)C1
計算された属性
- せいみつぶんしりょう: 207.08954328g/mol
- どういたいしつりょう: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807162-0.5g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1807162-5.0g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1807162-10.0g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1807162-1.0g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1807162-1g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1807162-2.5g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1807162-0.05g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1807162-0.1g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1807162-0.25g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1807162-5g |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid |
2229607-24-1 | 5g |
$3812.0 | 2023-09-19 |
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid 関連文献
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acidに関する追加情報
3-Hydroxy-1-(5-Methylpyridin-2-yl)Cyclobutane-1-Carboxylic Acid: A Comprehensive Overview
3-Hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid, also known by its CAS number 2229607-24-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclobutane ring with a hydroxyl group and a carboxylic acid moiety, further substituted with a 5-methylpyridin-2-yl group. The combination of these functional groups makes it a versatile compound with potential applications in drug design and material science.
The synthesis of 3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid involves a series of carefully designed reactions, including cyclization and substitution processes. Recent advancements in asymmetric catalysis have enabled the production of this compound in higher enantiomeric excess, which is crucial for its application in chiral environments. Researchers have also explored various solvent systems and reaction conditions to optimize the yield and purity of this compound, making it more accessible for large-scale production.
One of the most promising areas of research involving this compound is its potential as a building block in medicinal chemistry. The cyclobutane ring, known for its strain energy, can be exploited to create bioactive molecules with unique pharmacokinetic profiles. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. This has led to increased interest in exploring its role as a lead compound for drug development.
In addition to its medicinal applications, 3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid has also been investigated for its electronic properties. The presence of the pyridine ring introduces aromaticity and conjugation, which can be advantageous in materials science applications such as organic electronics. Recent research has focused on incorporating this compound into organic semiconductors, where it has shown potential for improving charge transport properties.
The environmental impact and sustainability aspects of this compound are also under scrutiny. Researchers are exploring greener synthesis routes that minimize the use of hazardous reagents and reduce waste generation. For example, catalytic hydrogenation methods have been proposed as an eco-friendly alternative to traditional reduction techniques used in its synthesis.
In conclusion, 3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid (CAS No: 2229607-24-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new properties and uses, this compound is expected to play an increasingly important role in the development of innovative solutions across multiple fields.
2229607-24-1 (3-hydroxy-1-(5-methylpyridin-2-yl)cyclobutane-1-carboxylic acid) 関連製品
- 2227366-51-8(Dalbavancin hydrochloride)
- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)
- 1807147-01-8(3-(Aminomethyl)-4-(difluoromethyl)-2-methyl-5-(trifluoromethyl)pyridine)
- 1275944-66-5(2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine)
- 1851604-82-4(3-Bromo-1-butyl-1H-pyrazole)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 125138-50-3(4-(2,4-Dichloro-5-methoxyphenoxy)aniline)
- 2649011-48-1(5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)
- 51075-48-0(1-sec-butyl-4-methylpiperidine)
- 1385379-05-4(2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide)



